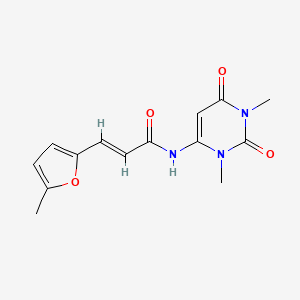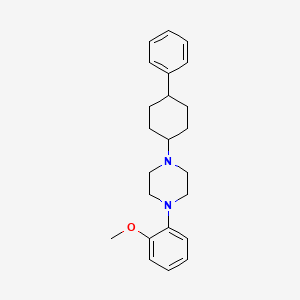![molecular formula C21H20O3 B5849149 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as EVM-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EVM-7 belongs to the class of coumarin derivatives and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its ability to interact with various cellular targets. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its ability to exhibit multiple biological activities, making it a promising candidate for further research. However, one of the limitations of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. Another area of research is the exploration of its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide and sodium hydride to obtain 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in high yield and purity.
Aplicaciones Científicas De Investigación
4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-19-11-10-18-17(5-2)12-20(22)24-21(18)14(19)3/h4,6-12H,1,5,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQHJQUBNJBIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)

![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

methanone](/img/structure/B5849140.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)